molecular formula C14H27BClNO2 B13539322 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride

2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B13539322
M. Wt: 287.63 g/mol
InChI Key: WRCQMPNSTRRSMV-UHFFFAOYSA-N
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Description

2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[34]octane hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring and an azaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride typically involves multiple steps, including the formation of the dioxaborolane ring and the spirocyclic structure. One common method involves the reaction of a boronic acid derivative with a suitable spirocyclic amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various boronic acid derivatives, boron-hydride complexes, and substituted boron compounds. These products are often used as intermediates in further chemical synthesis or as functional materials in various applications .

Scientific Research Applications

2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with biological molecules, making it useful in drug design and delivery. The spirocyclic structure provides stability and enhances the compound’s ability to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride is unique due to its spirocyclic structure, which imparts additional stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical reagents .

Properties

Molecular Formula

C14H27BClNO2

Molecular Weight

287.63 g/mol

IUPAC Name

2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C14H26BNO2.ClH/c1-12(2)13(3,4)18-15(17-12)9-11-7-14(8-11)5-6-16-10-14;/h11,16H,5-10H2,1-4H3;1H

InChI Key

WRCQMPNSTRRSMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCNC3.Cl

Origin of Product

United States

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